![molecular formula C14H9ClF3NO2 B12339543 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12339543.png)
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one
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Overview
Description
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a phenyl ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable phenyl derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters are optimized to ensure high yield and purity of the product. Techniques such as crystallization, distillation, and chromatography are employed to purify the final compound.
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can produce various substituted pyridine derivatives.
Scientific Research Applications
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A related compound with similar structural features but lacking the phenyl and hydroxyl groups.
3-Chloro-2-(trifluoromethyl)pyridine: Another similar compound with different substitution patterns on the pyridine ring.
Uniqueness
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one is unique due to the presence of both the pyridine and phenyl rings, along with the specific substituents. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
The compound 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one has garnered attention in recent years for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H11ClF3N2O with a molecular weight of approximately 407.2 g/mol. The structure features a pyridine ring substituted with a trifluoromethyl group and a chloro group, along with a phenolic moiety.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and enzymatic inhibition.
Antitumor Activity
Several studies have highlighted the antitumor potential of this compound. For instance, it has been shown to inhibit specific cancer cell lines effectively:
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against various cancer types.
Enzymatic Inhibition
The compound has also been evaluated for its inhibitory effects on several enzymes:
Enzyme | IC50 (nM) | Mechanism |
---|---|---|
Pim-1 | 0.03 | Kinase inhibition |
Pim-2 | 0.11 | Kinase inhibition |
Pim-3 | 0.02 | Kinase inhibition |
The low IC50 values suggest that this compound is a potent inhibitor of these kinases, which are implicated in tumor growth and survival.
Case Studies
A notable case study involved the evaluation of this compound's effects on human melanoma cells. The study demonstrated significant cytotoxicity with an IC50 value of approximately 20 nM, indicating strong potential for therapeutic use in melanoma treatment.
Pharmacokinetics and Bioavailability
Research has indicated that modifications to the substituents on the pyridine ring can enhance bioavailability and pharmacokinetic properties. For example, compounds incorporating larger substituents showed improved absorption characteristics, facilitating their use in clinical settings.
The proposed mechanism of action involves the interaction with ATP-binding sites on kinases, disrupting their function and leading to apoptosis in cancer cells. Additionally, the presence of the hydroxyl group on the phenyl moiety may enhance the compound's ability to form hydrogen bonds with target proteins, further increasing its efficacy.
Properties
Molecular Formula |
C14H9ClF3NO2 |
---|---|
Molecular Weight |
315.67 g/mol |
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C14H9ClF3NO2/c15-10-5-8(14(16,17)18)7-19-11(10)6-13(21)9-3-1-2-4-12(9)20/h1-5,7,20H,6H2 |
InChI Key |
AMYGNKMEGPYFFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)O |
Origin of Product |
United States |
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